molecular formula C10H12ClN3O4S B13963802 Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- CAS No. 33024-34-9

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-

Cat. No.: B13963802
CAS No.: 33024-34-9
M. Wt: 305.74 g/mol
InChI Key: OJNXBFXPODIQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of p-toluenesulfonyl chloride with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to the disruption of cellular processes. This interaction is facilitated by the chloroethyl and nitroso groups, which are reactive under physiological conditions .

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-(p-tolylsulfonyl)-: Lacks the nitroso group, resulting in different reactivity and applications.

    Urea, 1-(2-bromoethyl)-1-nitroso-3-(p-tolylsulfonyl)-: Similar structure but with a bromoethyl group, leading to different chemical properties.

    Urea, 1-(2-chloroethyl)-1-nitroso-3-(m-tolylsulfonyl)-: The position of the tolyl group affects its reactivity and applications.

Uniqueness

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is unique due to the presence of both chloroethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33024-34-9

Molecular Formula

C10H12ClN3O4S

Molecular Weight

305.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea

InChI

InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15)

InChI Key

OJNXBFXPODIQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.